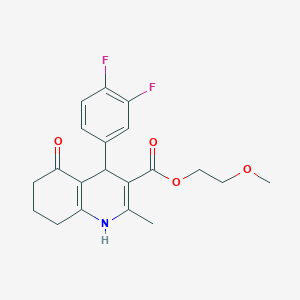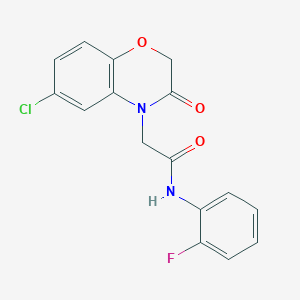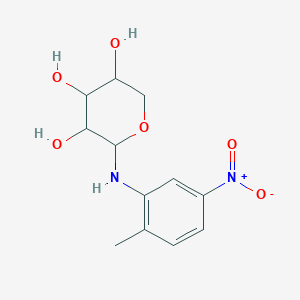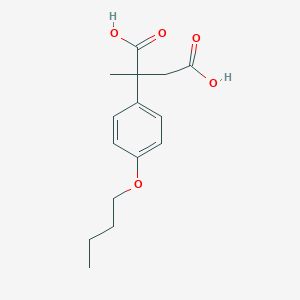![molecular formula C34H26N4O2S2 B5013984 N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]
Vue d'ensemble
Description
N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide], also known as PTAA, is a compound that has gained attention in scientific research due to its potential applications in various fields. PTAA is a small molecule that belongs to the class of thienylacetamide-based compounds and has been synthesized using different methods.
Applications De Recherche Scientifique
Polymer Synthesis and Properties
- Optically Active Poly(azo-ester-imide)s : N,N'-Pyromelliticdiimido-di-l-amino acids, similar in structure to the compound , have been used in the synthesis of new optically active poly(azo-ester-imide)s. These polymers exhibit high yields, good inherent viscosities, optical activities, and thermal stabilities, indicating their potential in materials science applications (Hajipour et al., 2009).
Antimicrobial Activity
- Pyrimidine-Triazole Derivatives : Compounds structurally related to N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide] have shown promise in antimicrobial applications. Derivatives of pyrimidine-triazole have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Development of Transparent Polyimides
- Polyimides with Pyrimidine or Pyridine Moieties : Research on heterocyclic polyimides, including those containing pyrimidine, has shown the development of transparent polyimide films with excellent solubility, thermal stability, and mechanical properties. This suggests their usefulness in electronics and materials science (Wang et al., 2015).
Antitumor Properties
- Biscarboxamidocoumarin and Chromene Derivatives : Related chemical structures have been explored for their potential in antitumor applications. Certain compounds displayed promising in vitro antitumor activity, indicating the potential of similar compounds for cancer treatment (Refat, Fadda, & Kamal, 2015).
Applications in Solar Cells
- Semiconducting Polymers : The synthesis of conjugated polymers using electron-deficient units, including pyrimidine, for use in solar cells has been studied. These polymers demonstrated improved solar cell performance, indicating their potential in renewable energy technologies (Kim et al., 2018).
Medical Imaging Applications
- Positron Emission Tomography (PET) : A study on the synthesis of a radiolabeled PET derivative ofa compound structurally similar to N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide] has been conducted. This derivative, used as an antiprion agent, was evaluated for brain penetration and organ distribution in rats using PET, highlighting its potential application in medical imaging and neurological research (Kimura et al., 2013).
Anti-HIV Activity
- Symmetrical 1-Pyrrolidineacetamide Derivatives : Similar compounds have been characterized for their anti-HIV properties. These compounds were found to inhibit HIV-1 integrase, demonstrating a potential application in the development of new anti-HIV treatments (Du et al., 2008).
Development of Soluble Polyimides
- Pyridine-Containing Polyimides : Research has been conducted on the synthesis of novel soluble pyridine-containing polyimides based on compounds structurally related to N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]. These polyimides possess good thermal stability, mechanical properties, and solubility in polar solvents, making them suitable for various industrial applications (Wang et al., 2007).
Electrochemical Analysis
- Aminoacetamide Electrophore Reagent : Related compounds have been synthesized for use in trace organic analysis, demonstrating their potential in analytical chemistry, particularly in gas chromatography/electron capture mass spectrometry (Lu & Giese, 2000).
Propriétés
IUPAC Name |
N-[4-[2-phenyl-6-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]pyrimidin-4-yl]phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O2S2/c39-32(20-28-8-4-18-41-28)35-26-14-10-23(11-15-26)30-22-31(38-34(37-30)25-6-2-1-3-7-25)24-12-16-27(17-13-24)36-33(40)21-29-9-5-19-42-29/h1-19,22H,20-21H2,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXSUHZJIUNSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4)C5=CC=C(C=C5)NC(=O)CC6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}quinoline](/img/structure/B5013907.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5013917.png)
![1-[2-(4-fluorophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5013930.png)
![[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5013935.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)


![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)

